Etodroxizine-d8
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Description
Etodroxizine-d8 is a deuterium labelled form of Etodroxizine . Etodroxizine is a first-generation antihistamine of the diphenylmethylpiperazine group which is used as a sedative/hypnotic drug in Europe and South Africa .
Molecular Structure Analysis
The molecular formula of this compound is C23H23D8ClN2O3 . The molecular weight is 427.01 . The structure of Etodroxizine, the non-deuterated form, can be found on various chemical databases .Physical and Chemical Properties Analysis
The molecular weight of this compound is 427.01 . The molecular formula is C23H23D8ClN2O3 . For the non-deuterated form, Etodroxizine, the molecular weight is 418.957 and the molecular formula is C23H31ClN2O3 .Mechanism of Action
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Etodroxizine-d8 can be achieved through a multi-step reaction pathway involving the incorporation of deuterium atoms at specific positions in the Etodroxizine molecule.", "Starting Materials": ["Etodroxizine", "Deuterated reagents"], "Reaction": [ "Step 1: Protection of the hydroxyl group in Etodroxizine using a suitable protecting group such as TMS chloride in the presence of a base like pyridine.", "Step 2: Deuteration of the aromatic ring in the protected Etodroxizine using a deuterated reagent like deuterated lithium aluminum deuteride (LiAlD4) or deuterated palladium on carbon (Pd/C-D) in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).", "Step 3: Removal of the protecting group using an acid like hydrochloric acid (HCl) in the presence of a solvent like methanol or ethanol.", "Step 4: Deuteration of the remaining hydroxyl group using a deuterated reagent like deuterated sulfuric acid (H2SO4-D2O) or deuterated hydrochloric acid (DCl) in a suitable solvent like acetonitrile or dichloromethane.", "Step 5: Purification of the final product using techniques like column chromatography or recrystallization." ] } | |
CAS No. |
1794941-58-4 |
Molecular Formula |
C23H31ClN2O3 |
Molecular Weight |
427.011 |
IUPAC Name |
2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C23H31ClN2O3/c24-22-8-6-21(7-9-22)23(20-4-2-1-3-5-20)26-12-10-25(11-13-26)14-16-28-18-19-29-17-15-27/h1-9,23,27H,10-19H2/i10D2,11D2,12D2,13D2 |
InChI Key |
VUFOCTSXHUWGPW-BGKXKQMNSA-N |
SMILES |
C1CN(CCN1CCOCCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Synonyms |
2-[2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]ethoxy]ethanol-d8; 1-(p-Chlorobenzhydryl)-4-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]piperazine-d8; 2-[2-[2-[4-(p-Chloro-α-phenylbenzyl)-1-piperazinyl]ethoxy]ethoxy]ethanol-d8; Etodroxyzine-d8 |
Origin of Product |
United States |
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